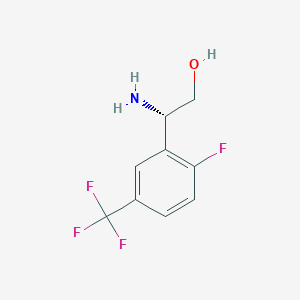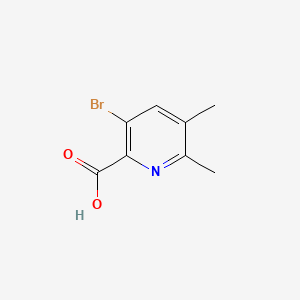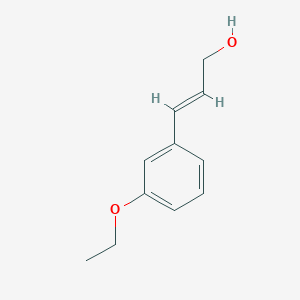![molecular formula C10H9BrF3N B13585295 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a cyclobutyl ring at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Cyclobutylation: The attachment of the cyclobutyl ring with a trifluoromethyl group can be carried out using cyclobutyl lithium or cyclobutyl magnesium bromide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Pyridines: Formed by substitution reactions.
Pyridine N-oxides: Formed by oxidation reactions.
Coupled Products: Formed by cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl ring.
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl ring.
Uniqueness
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl-cyclobutyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9BrF3N |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-3-8(15-6-7)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
FPGIXUNCOZSKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


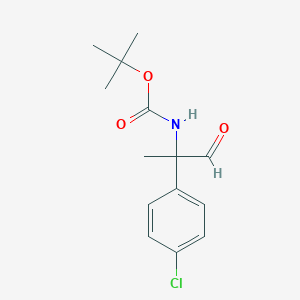
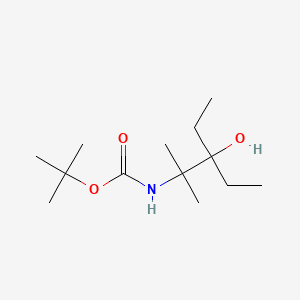
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
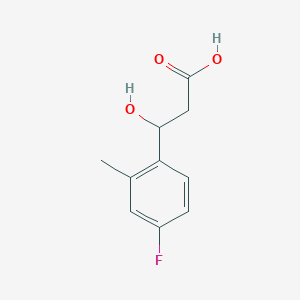
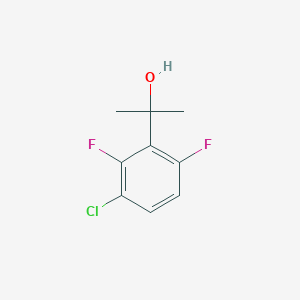
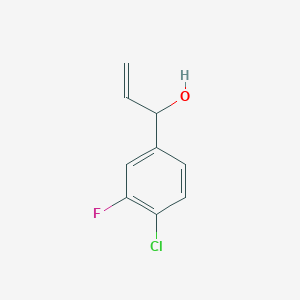
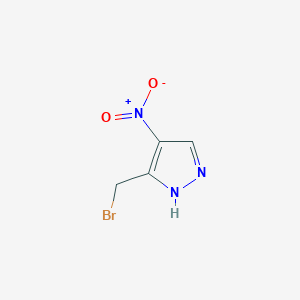

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)

![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
